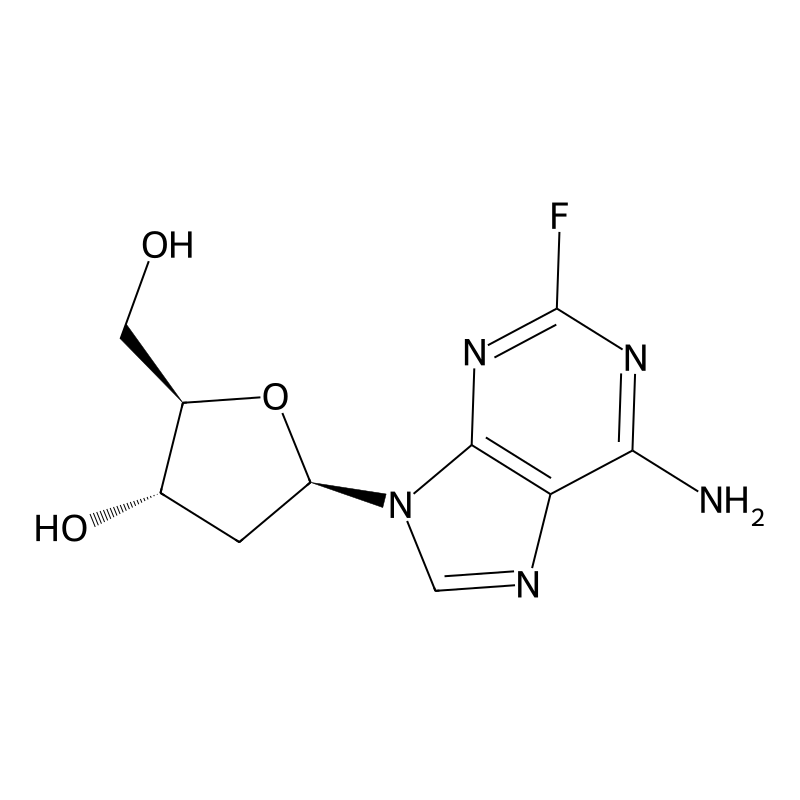

2'-Deoxy-2-fluoroadenosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Antiviral Activity:

- Studies have shown that 2'-DFA exhibits antiviral properties against various viruses, including influenza, SARS, and HIV. [Source: National Institutes of Health (.gov) website on nucleoside analogs, specifically mentioning 2'-DFA - ]

- The mechanism of this antiviral activity is still under investigation, but it is believed to involve interfering with the virus's ability to replicate.

Suicide Gene Therapy:

- Researchers are exploring the use of 2'-DFA in a specific type of gene therapy called suicide gene therapy. [Source: National Cancer Institute (.gov) website on suicide gene therapy - ]

- In this approach, a gene encoding an enzyme that can convert 2'-DFA into a toxic substance is introduced into tumor cells. When 2'-DFA is administered, it is converted into the toxic compound only within the tumor cells, leading to their death.

Chemical Biology Research:

- 2'-DFA can be used as a tool to study various cellular processes, such as RNA metabolism and enzyme function. [Source: Journal of the American Chemical Society article titled "A convenient synthesis of 2'-deoxy-2-fluoroadenosine; a potential prodrug for suicide gene therapy" - ]

- By incorporating 2'-DFA into RNA molecules, researchers can gain insights into how these molecules interact with other cellular components.

2'-Deoxy-2-fluoroadenosine is a nucleoside analog of adenosine, where the hydroxyl group at the 2' position of the ribose sugar is replaced with a fluorine atom. Its chemical formula is C₁₀H₁₂FN₅O₃, and it is classified as a fluorinated nucleoside. This compound is of significant interest in medicinal chemistry due to its potential applications in antiviral therapies and as a tool for studying nucleoside metabolism.

2'-Deoxy-2-fluoroadenosine exhibits notable biological activity, particularly as an antiviral agent. It has been shown to inhibit viral replication in various studies, making it a candidate for treating infections caused by viruses such as influenza and HIV. The fluorine substitution enhances its stability and bioavailability compared to unmodified nucleosides .

Several methods have been developed for synthesizing 2'-deoxy-2-fluoroadenosine:

- From 2-Fluoroadenine: A convenient synthesis route starts with commercially available 2-fluoroadenine, which undergoes a series of reactions involving silylation and coupling with protected sugar derivatives .

- Triflate Method: Another approach involves the fluorination of a 2'-triflate form of adenosine, which can be converted into 2'-deoxy-2-fluoroadenosine through subsequent reactions with fluorinating agents .

- Enzymatic Methods: Recent advances include enzymatic synthesis using modified purine nucleoside phosphorylases, which can facilitate the production of this compound under mild conditions .

The primary applications of 2'-deoxy-2-fluoroadenosine include:

- Antiviral Therapy: Its effectiveness against various viral infections positions it as a potential therapeutic agent.

- Research Tool: It serves as a valuable compound for studying nucleoside metabolism and the mechanisms of action of nucleoside analogs in cellular systems.

- Drug Development: Ongoing research aims to optimize its structure for enhanced efficacy and reduced toxicity in clinical settings .

Interaction studies have demonstrated that 2'-deoxy-2-fluoroadenosine can effectively compete with natural nucleosides for incorporation into viral RNA or DNA, leading to termination of viral replication. These studies are crucial for understanding its mechanism of action and potential resistance pathways in target viruses .

Several compounds share structural similarities with 2'-deoxy-2-fluoroadenosine, including:

| Compound Name | Description | Unique Features |

|---|---|---|

| 2'-Deoxyadenosine | Natural nucleoside without fluorine | Essential for cellular metabolism |

| 2'-Deoxy-3'-fluoroadenosine | Fluorinated at the 3' position | Potentially different antiviral activity |

| 2'-Fluoroarabinofuranosyladenosine | Contains an arabinose sugar instead of ribose | May exhibit different pharmacokinetics |

| Ethynyl-2'-deoxy-2'-β-fluoro-adenosine | Modified with ethynyl group for enhanced potency | Designed specifically for HIV treatment |

The uniqueness of 2'-deoxy-2-fluoroadenosine lies in its balance between structural stability conferred by fluorination and its ability to mimic natural nucleosides, allowing it to interfere effectively with viral replication processes while minimizing toxicity to host cells .

The exploration of fluorinated nucleosides began in the early 1960s, driven by the need to develop nucleoside analogs with enhanced metabolic stability. Key milestones include:

Early Synthesis Attempts

The first 2'-fluoro nucleoside, 2'-deoxy-2'-fluorouridine (2'-FdU), was synthesized in 1961 by Codington et al. through hydrogen fluoride-mediated fluorination of 2,2'-anhydronucleosides. Subsequent efforts focused on purine derivatives, with 2'-deoxy-2-fluoroadenosine emerging as a candidate for antiviral research.

Key Synthetic Breakthroughs

- Direct Fluorination: Use of diethylaminosulfur trifluoride (DAST) for regioselective fluorination of protected nucleosides.

- Glycosylation Approaches: Synthesis of fluorinated sugars followed by coupling with nucleobases, though often yielding lower efficiency compared to direct methods.

Systematic Nomenclature and Structural Classification

IUPAC Nomenclature and Stereochemistry

The compound is systematically named (2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol. Its structure comprises:

- Ribose Sugar: A 2'-deoxy-2'-fluoro configuration with C2' fluorination.

- Nucleobase: A 2-fluoroadenine moiety.

Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂FN₅O₃ | |

| Molecular Weight | 269.23 g/mol | |

| CAS Registry Number | 21679-12-9 | |

| SMILES | Nc1nc(F)nc2c1ncn2[C@H]3C[C@H](O)[C@@H](CO)O3 |

Role in Advancing Nucleoside Chemistry and Molecular Biology

Antiviral and Antitumor Applications

2'-Deoxy-2-fluoroadenosine serves as a prodrug, cleaved by enzymes like E. coli purine nucleoside phosphorylase (PNP) to release the toxic metabolite 2-fluoroadenine (FAde). This mechanism underpins its use in suicide gene therapy for tumors expressing PNP. Clinically, fluorinated nucleosides such as azvudine (approved for COVID-19 and HIV) highlight the therapeutic potential of this class.

Impact on Oligonucleotide Synthesis

- RNA-DNA Duplex Stabilization: 2'-Deoxy-2'-fluoro modifications enhance duplex stability by 2°C per residue, surpassing 2'-O-methyl analogs.

- Conformational Effects: Fluorine’s electronegativity induces an RNA-like (A-form) sugar conformation, critical for RNase H activation in chimeric oligonucleotides.

Synthetic Methodologies

2'-Deoxy-2-fluoroadenosine represents a structurally modified nucleoside analog characterized by the molecular formula C₁₀H₁₂FN₅O₃ and a molecular weight of 269.24 grams per mole [1] [2]. The compound is officially registered under Chemical Abstracts Service number 64183-27-3 and possesses the systematic International Union of Pure and Applied Chemistry nomenclature (2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol [3]. This designation reflects the specific stereochemical configuration inherent to the molecule, wherein the fluorine atom occupies the 2'-position of the sugar moiety with precise spatial orientation.

The stereochemical architecture of 2'-Deoxy-2-fluoroadenosine encompasses four distinct chiral centers, contributing to its complex three-dimensional molecular geometry . The configuration at these stereogenic positions follows the (2R,3R,4R,5R) arrangement, which directly influences the compound's biological and physicochemical properties [7]. The presence of the fluorine substituent at the 2'-carbon introduces significant electronic effects due to the high electronegativity of fluorine (4.0 on the Pauling scale), creating a unique electronic environment within the ribose sugar framework [1] [2].

The molecular structure comprises two primary components: an adenine base linked through a glycosidic bond to a modified ribofuranose sugar ring [3]. The adenine portion retains its characteristic purine structure with the molecular formula C₅H₅N₅, featuring the essential 6-amino group that participates in hydrogen bonding interactions [15]. The sugar moiety represents a 2'-deoxy-2'-fluoro-arabinofuranose derivative, where the hydroxyl group at the 2'-position has been replaced by a fluorine atom, fundamentally altering the molecule's conformational preferences and stability characteristics [18].

Table 1: Basic Molecular Properties Comparison

| Property | 2'-Deoxy-2-fluoroadenosine | Adenosine (Native) |

|---|---|---|

| Molecular Formula | C₁₀H₁₂FN₅O₃ | C₁₀H₁₃N₅O₄ |

| Molecular Weight (g/mol) | 269.24 | 267.24 |

| CAS Number | 64183-27-3 | 58-61-7 |

| Melting Point (°C) | N/A (decomposition at 218°C) | 234-236 |

| Optical Activity [α]₂₀/D | -16° (c = 1 in methanol) | -61.7° (c = 0.7 in water) |

| pKa Values | 12.60±0.70 (predicted) | 3.5, 12.5 |

| Chiral Centers | 4 | 4 |

Comparative Analysis with Native Adenosine and Related Analogues

The structural relationship between 2'-Deoxy-2-fluoroadenosine and native adenosine reveals fundamental differences that significantly impact their respective physicochemical and biological properties [9] [11]. Native adenosine possesses the molecular formula C₁₀H₁₃N₅O₄ with a molecular weight of 267.24 grams per mole, differing from the fluorinated analog by the substitution of a hydroxyl group with a fluorine atom at the 2'-position [24] [29]. This seemingly minor modification results in profound alterations to the molecule's electronic distribution, conformational preferences, and interaction capabilities [12] [15].

The comparative analysis reveals distinct differences in optical activity between these compounds [2] [31]. 2'-Deoxy-2-fluoroadenosine exhibits an optical rotation of -16° when measured at 20°C with a concentration of 1 gram per 100 milliliters in methanol, whereas native adenosine demonstrates a significantly higher optical rotation of -61.7° under similar conditions in aqueous solution [2] [31]. This difference reflects the altered spatial arrangement and electronic environment introduced by the fluorine substitution.

Fluorine substituted adenosine analogues demonstrate unique properties in nucleobase protonation studies, where the fluorine for hydrogen substitutions produce large changes in N1 pKa values with minimal structural perturbation [11] [15]. The series of fluorine substituted adenosine analogues, including fluorine for hydrogen substitutions in the adenine ring of adenosine and 7-deaza-adenosine, results in N1 pKa values spanning more than four pKa units [15]. These analogues retain the exocyclic amine for standard base pairing interactions while providing substantial pKa modulation capabilities [15].

Research findings indicate that 2'-fluoro modification of adenosines significantly reduces cytokine induction while retaining optimal short interfering ribonucleic acid knockdown activity [9]. Unlike corresponding modifications of guanosine, cytidine, or uridine, 2'-fluoro modification of adenosine demonstrates superior immune stealth properties coupled with broad tolerance in maintaining ribonucleic acid interference knockdown activity [9]. The stabilizing effects of 2'-deoxy-2'-fluoro modifications on ribonucleic acid-deoxyribonucleic acid duplexes prove superior to those of 2'-O-methylribo substitutions [22].

Table 2: Physicochemical Properties Comparison

| Property | 2'-Deoxy-2-fluoroadenosine | Adenosine (Native) |

|---|---|---|

| Density (g/cm³) | 2.01 | 1.3382 (estimated) |

| Boiling Point (°C) | 628.6 at 760 mmHg | 410.43 (estimated) |

| Flash Point (°C) | 334 | N/A |

| Refractive Index | 1.834 | 1.7610 (estimated) |

| Solubility in Water | Soluble | Slightly soluble, soluble in hot water |

| Appearance | White to off-white powder | White crystalline powder |

| Stability | Stable under normal conditions | Stable, incompatible with strong oxidizing agents |

Conformational Dynamics in Solution and Solid States

The conformational behavior of 2'-Deoxy-2-fluoroadenosine in solution and solid states represents a critical aspect of its molecular characterization, directly influencing its biological activity and interaction properties [18] [21]. Nuclear magnetic resonance spectroscopy studies reveal that 2'-deoxy-2'-fluoro nucleosides adopt an ribonucleic acid-type sugar conformation, presumably due to the high electronegativity of fluorine [25]. This conformational preference fundamentally distinguishes the fluorinated analog from native adenosine, which typically exists in a dynamic equilibrium between 2'-endo and 3'-endo conformations [36] [38].

Detailed nuclear magnetic resonance analysis demonstrates that fluorinated nucleosides predominantly adopt a North-type conformation in solution, characterized by specific coupling constants between the fluorine and adjacent hydrogen atoms [6] [21]. The coupling constants between fluorine and the 3' hydrogen typically range between 16-18 Hz, indicating an antiperiplanar relationship between the carbon-fluorine bond and the vicinal 3'-carbon-hydrogen bond [6]. These coupling patterns provide definitive evidence for the preferred conformational state and distinguish the fluorinated analog from its native counterpart.

Conformational analysis of 2'-fluoro-2'-deoxynucleosides reveals that the 2'-deoxy-2'-fluoroarabinofuranosyl configuration favors the 2'-endo conformation (57% population), resembling deoxyribonucleic acid-like characteristics, while the 2'-deoxy-2'-fluororibofuranosyl configuration favors the 3'-endo conformation (69% population), exhibiting ribonucleic acid-like properties [36] [40]. The fluorine substitution constrains the sugar pucker equilibrium, resulting in more defined conformational preferences compared to the native nucleoside [36].

Solid-state conformational studies utilizing single-crystal X-ray crystallography confirm that fluorinated nucleoside derivatives adopt specific conformational arrangements in the crystalline state [18]. The solid-state analysis reveals that 1-(4'-azido-2'-deoxy-2'-fluoro-β-d-arabinofuranosyl) cytosine adopts a south type conformation (C-3'-exo) in the solid state, while related 4'-substituted nucleosides exhibit north type conformations (C-3'-endo) in solution [18]. These findings demonstrate the influence of crystal packing forces and intermolecular interactions on the adopted conformational states.

Table 3: Conformational Analysis Data

| Nucleoside Analog | Preferred Conformation | Sugar Pucker Type | Coupling Constants (Hz) |

|---|---|---|---|

| 2'-Deoxy-2-fluoroadenosine | North-type (3'-endo) | RNA-like | ³JFH = 16-18 |

| Adenosine (Native) | 2'-endo/3'-endo equilibrium | Mixed DNA/RNA-like | Variable |

| 2'-Fluoro-2'-deoxyuridine (ara) | 2'-endo (57%) | DNA-like | ³J(1',2') = strong |

| 2'-Fluoro-2'-deoxyuridine (ribo) | 3'-endo (69%) | RNA-like | ³J(1',2') = 5.0 |

| 4'-Fluoroadenosine | North-type | RNA-like | ³JFH = 2.9 |

Thermodynamic Stability and Solubility Characteristics

The thermodynamic stability profile of 2'-Deoxy-2-fluoroadenosine demonstrates remarkable enhancement compared to native adenosine, particularly in duplex formation with complementary ribonucleic acid strands [22] [25]. Research findings indicate that the addition of 2'-fluoro-ribonucleic acid residues to oligodeoxynucleotides progressively increases the thermal stability of their duplexes with ribonucleic acid, with stabilization being additive at approximately 2 degrees Celsius per residue [25]. This enhancement significantly exceeds the stabilization provided by 2'-O-methyl-ribonucleic acid at around 1.5 degrees Celsius and native ribonucleic acid at 1.1 degrees Celsius per residue [25].

The enhanced thermal stability results from the adopted ribonucleic acid-type sugar conformation, which facilitates the formation of thermodynamically more stable ribonucleic acid duplexes (A-form) compared to deoxyribonucleic acid duplexes (B-form) [25]. Circular dichroism spectroscopy studies reveal that modified oligodeoxynucleotides containing 2'-fluoro nucleosides induce a shift from B-type to A-type conformation when forming duplexes with ribonucleic acid [37]. This conformational transition contributes significantly to the observed thermal stability enhancement.

Nuclease resistance represents another critical aspect of the thermodynamic stability profile [22] [25]. While 2'-fluoro-ribonucleic acid phosphodiester linkages demonstrate limited nuclease resistance, the corresponding phosphorothioate linkages exhibit high resistance to nucleolytic degradation [22] [25]. Uniformly modified 2'-fluoro-ribonucleic acid oligonucleotides afford antisense molecules with high binding affinity and selectivity for ribonucleic acid targets combined with enhanced stability toward nucleases [22].

Solubility characteristics of 2'-Deoxy-2-fluoroadenosine reveal favorable aqueous solubility properties [27] [28]. The compound demonstrates solubility in water, facilitating its use in various biochemical applications [27] [28]. The density of 2'-Deoxy-2-fluoroadenosine measures 2.01 grams per cubic centimeter, significantly higher than native adenosine's estimated density of 1.3382 grams per cubic centimeter [27] [24]. The refractive index of 1.834 and predicted acidity factor (pKa) of 12.60±0.70 further characterize its physicochemical profile [27].

Storage and stability considerations indicate that 2'-Deoxy-2-fluoroadenosine remains stable under normal temperature and pressure conditions [27]. The compound requires storage in tightly closed containers under cool, dry conditions in well-sealed containers away from incompatible substances [27] [28]. The appearance of white to off-white powder provides visual confirmation of purity and proper storage conditions [27].

Table 4: Thermodynamic Stability Parameters

| Parameter | 2'-Deoxy-2-fluoroadenosine | Native Adenosine |

|---|---|---|

| Thermal Stability (vs DNA) | Enhanced B-form to A-form shift | Standard B-form |

| Thermal Stability (vs RNA) | ~2°C increase per residue | ~1.1°C increase per residue |

| Nuclease Resistance | Moderate (phosphodiester form) | Low |

| Duplex Formation Enhancement | Superior to 2'-O-methyl | Baseline |

| Base Pair Specificity | Maintained | High |

| RNase H Activation | Requires chimeric design | Yes (with phosphate) |

2'-Deoxy-2-fluoroadenosine represents a significant fluorinated nucleoside analog with promising therapeutic applications in antiviral and anticancer therapies. The synthesis of this compound presents unique challenges in achieving high stereoselectivity and yields while developing efficient chemical and enzymatic routes. This analysis examines the classical chemical synthesis methods, enzymatic production approaches, and the challenges associated with stereoselectivity and yield optimization for this critical nucleoside derivative.

Synthetic Methodologies and Optimization Strategies

Classical Chemical Synthesis Routes

Classical chemical synthesis of 2'-deoxy-2-fluoroadenosine has evolved significantly over the past several decades, with researchers developing increasingly sophisticated methods to introduce fluorine at the 2'-position while maintaining the desired stereochemistry and achieving acceptable yields.

Fluorination Techniques at the 2'-Position

The introduction of fluorine at the 2'-position of nucleosides presents several technical challenges due to the reactivity of fluoride ions and the stereochemical considerations required for nucleoside synthesis. Several distinct fluorination approaches have been developed for this purpose.

Hydrogen Fluoride-Based Fluorination

The earliest successful approach to 2'-fluorination was developed by Fox and coworkers [1], who pioneered the use of hydrogen fluoride (HF) for the fluorination of 2,2'-anhydronucleosides. This method involves the treatment of 2,2'-anhydro nucleosides with anhydrous hydrogen fluoride, which proceeds through an SN2 mechanism to introduce fluorine at the 2'-position with inversion of configuration [2]. The reaction mechanism involves nucleophilic attack by fluoride on the 2'-carbon with displacement of the bridging oxygen, resulting in the desired 2'-α-fluoro configuration [3].

While this method has proven effective, the use of hydrogen fluoride presents significant safety and handling challenges. The reagent is highly corrosive and toxic, requiring specialized equipment and extensive safety precautions [2]. Additionally, the method is limited to pyrimidine nucleosides due to the requirement for 2,2'-anhydro intermediate formation, which is not readily accessible for purine nucleosides [3].

Diethylaminosulfur Trifluoride (DAST) Methodology

Diethylaminosulfur trifluoride has emerged as a versatile and more practical alternative to hydrogen fluoride for nucleoside fluorination [4] [5]. DAST offers several advantages over HF, including improved safety profile, easier handling, and broader substrate scope [6]. The reagent can effect fluorination of arabinonucleosides to produce 2'-α-fluorinated products through an SN2 mechanism [2].

DAST-mediated fluorination typically proceeds under milder conditions compared to HF methods. The reaction generally involves treatment of protected arabinonucleosides with DAST in anhydrous solvents such as dichloromethane at temperatures ranging from -78°C to room temperature [4]. The stereochemistry of the fluorination depends on the starting configuration, with arabino configured substrates yielding the desired 2'-α-fluoro products [2].

The mechanism of DAST fluorination involves initial formation of a fluorosulfite intermediate, followed by intramolecular fluoride transfer to the carbon center with inversion of stereochemistry [7]. This process allows for selective fluorination while maintaining the integrity of other functional groups in the molecule [6].

Electrophilic Fluorination with N-Fluorobis(benzenesulfonimide) (NFSI)

Electrophilic fluorination represents a complementary approach to nucleophilic methods, particularly useful for substrates that are not amenable to nucleophilic fluorination [3]. N-Fluorobis(benzenesulfonimide) (NFSI) has emerged as a valuable electrophilic fluorinating agent for nucleoside synthesis [8].

The use of NFSI for 2'-fluorination involves formation of an enolate intermediate followed by electrophilic fluorination [3]. Liotta and coworkers developed a method utilizing NFSI for stereoselective fluorination of silyl-protected lactones, achieving high diastereoselectivity (100% diastereomeric excess) [2]. The bulky nature of NFSI contributes to its stereoselectivity, allowing for selective formation of the desired stereoisomer [3].

NFSI-mediated fluorination typically proceeds under milder conditions than many other fluorination methods. The reagent is air-stable and easily handled, making it attractive for synthetic applications [8]. The reaction can be performed at room temperature or below, reducing the risk of decomposition or side reactions [2].

Novel Fluorinating Approaches

Recent developments have introduced several innovative fluorination methodologies. One notable approach involves the use of aminodifluorosulfinium salts as safer alternatives to DAST [9]. These reagents offer improved thermal stability while maintaining similar reactivity profiles to DAST [9].

Another promising development is the use of diastereoselective fluorination/glycosylation strategies. Pirnot and coworkers developed a method involving electrophilic fluorination of glycals with NFSI, providing 1',2'-difunctionalized furanoside intermediates with high diastereoselectivity [10]. This approach was demonstrated on an 80-gram scale, producing crystalline, bench-stable single diastereomers suitable for subsequent glycosylation reactions [10].

Glycosylation Mechanisms and Anomeric Control

The formation of the glycosidic bond between fluorinated sugars and nucleobases represents one of the most challenging aspects of fluorinated nucleoside synthesis. Achieving high β-selectivity while maintaining good yields requires careful consideration of reaction conditions, protecting groups, and substrate activation.

Traditional Glycosylation Approaches

Classical glycosylation methods for nucleoside synthesis typically employ activated sugar donors such as glycosyl halides, thioglycosides, or trichloroacetimidates [11]. However, the presence of fluorine at the 2'-position significantly affects the reactivity and stereoselectivity of these reactions [12].

The neighboring group participation effects that normally govern stereoselectivity in glycosylation reactions are altered when fluorine is present at the 2'-position [13]. Fluorine's high electronegativity and small size create unique stereoelectronic effects that can either enhance or diminish stereoselectivity depending on the specific substrate and reaction conditions [14].

Anomeric Triflate Chemistry

Recent advances in glycosylation methodology have identified the critical role of anomeric β-triflates in controlling stereoselectivity [15]. These intermediates, while challenging to isolate and characterize, play a crucial role in determining the final anomeric configuration of the product [15].

The formation and reactivity of anomeric triflates are significantly influenced by the electronic effects of substituents on the sugar ring [15]. In the case of 2'-fluorinated sugars, the electron-withdrawing nature of fluorine affects the stability and reactivity of these intermediates, potentially leading to altered stereoselectivity patterns [15].

Computational studies have provided insights into the factors controlling anomeric selectivity in triflate-mediated glycosylations [15]. The orientation of the C-2 substituent exerts substantial influence on the magnitude of the anomeric effect, with values decreasing from manno- to gluco-configurations [15]. For glucose derivatives, calculated free energy differences agree well with experimental estimates [15].

Protecting Group-Free Glycosylation Strategies

An emerging trend in nucleoside synthesis involves the development of protecting group-free glycosylation methods [11] [16]. These approaches take advantage of the differential reactivity of the anomeric center to achieve selective activation without the need for extensive protecting group manipulations [16].

The anomeric position of unprotected monosaccharides exists in equilibrium as a reducing end (aldehyde or ketone), making this center more electrophilic than other positions [16]. Additionally, the pKa value of the anomeric hydroxyl group (approximately 12.5 for glucose) is several orders of magnitude lower than other hydroxyl groups (pKa 16-18), allowing for selective deprotonation [16].

These protecting group-free strategies offer several advantages, including reduced synthetic steps, improved atom economy, and elimination of protecting group installation and removal steps [16]. However, they also present challenges in terms of regioselectivity and the need for carefully optimized reaction conditions [16].

Stereoselective Catalyst Development

Recent research has explored the use of stereoselective catalysts to control anomeric selectivity in glycosylation reactions [17]. This approach represents a greener alternative to stoichiometric stereocontrol methods and has shown promise for achieving high selectivity with minimal environmental impact [17].

The development of catalytic systems for stereoselective glycosylation involves careful consideration of catalyst structure, substrate binding, and reaction mechanism [17]. Different catalysts can provide access to either α- or β-anomers from the same substrate, offering flexibility in synthetic planning [17].

Enzymatic and Chemoenzymatic Production Approaches

Enzymatic methods for nucleoside synthesis have gained significant attention due to their inherent selectivity, mild reaction conditions, and environmental compatibility. Several enzyme classes have been identified as capable of facilitating the synthesis of 2'-deoxy-2-fluoroadenosine and related fluorinated nucleosides.

Purine Nucleoside Phosphorylase (PNP) Systems

Purine nucleoside phosphorylase represents one of the most extensively studied enzymatic systems for nucleoside synthesis [18] [19]. PNP catalyzes the reversible phosphorolysis of purine nucleosides, and this reversibility can be exploited for synthetic purposes through transglycosylation reactions [19].

The mechanism of PNP-catalyzed transglycosylation involves the transfer of a sugar moiety from a donor nucleoside to an acceptor purine base [18]. This process occurs with complete retention of stereochemistry at the anomeric center, providing access to β-nucleosides with high selectivity [18].

PNP enzymes demonstrate remarkable substrate tolerance, accepting a wide range of purine derivatives and sugar donors [20]. For fluorinated substrates, bacterial PNPs generally show better tolerance than mammalian enzymes, with Escherichia coli PNP being particularly useful for synthetic applications [21].

The equilibrium position of PNP-catalyzed reactions strongly favors nucleoside formation, especially for purine substrates [19]. This thermodynamic preference makes PNP particularly attractive for synthetic applications, as reactions typically proceed to high conversion without the need for extensive optimization [19].

Nucleoside 2'-Deoxyribosyltransferase (NDT) Systems

Nucleoside 2'-deoxyribosyltransferases offer an alternative enzymatic approach for nucleoside synthesis [22]. These enzymes catalyze the direct transfer of 2'-deoxyribose moieties between nucleosides, providing access to 2'-deoxy derivatives without the need for phosphate intermediates [22].

NDT enzymes typically show good tolerance for modified nucleobases and can accept fluorinated substrates as either donors or acceptors [22]. The reactions proceed under mild aqueous conditions and can be performed at preparative scales [22].

One significant advantage of NDT systems is their ability to work with crude cell lysates, eliminating the need for enzyme purification and reducing overall process complexity [22]. This approach has been demonstrated for the synthesis of various nucleoside analogs, including fluorinated derivatives [22].

Engineered Aldolase Systems

Recent developments have introduced engineered aldolase systems for the synthesis of 2'-modified nucleosides [23]. These approaches involve the use of deoxyribose-5-phosphate aldolase variants that have been engineered to accept fluorinated substrates [23].

The aldolase-based approach begins with the stereoselective synthesis of 2-modified pentose phosphates, which are then converted to nucleosides through multienzyme cascade reactions [23]. This method allows for control of both the 2'-functional group and stereochemistry [23].

Engineered variants of deoxyribose-5-phosphate aldolase have been developed with enlarged active sites to accommodate bulky substituents at the 2-position [23]. These variants show improved activity toward fluorinated substrates while maintaining high stereoselectivity [23].

Cascade Reaction Systems

The integration of multiple enzymes in cascade reactions has emerged as a powerful approach for nucleoside synthesis [23] [24]. These systems can combine sugar synthesis, phosphorylation, and glycosylation steps in a single reaction vessel, reducing the number of isolation and purification steps [23].

One successful example involves the combination of aldolase, phosphopentomutase, and purine nucleoside phosphorylase to synthesize adenosine analogs [23]. This five-enzyme cascade was able to generate ribonucleoside adenosine in good conversions, with the reaction equilibrium favoring nucleoside formation [23].

The thermodynamic equilibrium for adenosine synthesis in these cascade systems has been calculated to be highly favorable (K = 4.0 × 10²), suggesting that the cascade should strongly favor nucleoside formation [23]. This favorable equilibrium has been observed to extend to 2'-functionalized nucleoside analogs [23].

ATP Regeneration Systems

A critical consideration in enzymatic nucleoside synthesis is the provision of high-energy cofactors such as ATP [24]. Several ATP regeneration systems have been developed to support enzymatic phosphorylation steps while maintaining cost-effectiveness [24].

One successful approach involves the use of pyruvate oxidase and acetate kinase for ATP regeneration [24]. This system has been successfully applied to the chemoenzymatic synthesis of molnupiravir, demonstrating the practical utility of such approaches [24].

The development of efficient ATP regeneration systems is crucial for the economic viability of enzymatic nucleoside synthesis, as the cost of stoichiometric ATP would be prohibitive for large-scale applications [25].

Challenges in Stereoselectivity and Yield Maximization

The synthesis of 2'-deoxy-2-fluoroadenosine faces several significant challenges related to achieving high stereoselectivity and optimizing reaction yields. These challenges arise from the unique properties of fluorine and the specific structural requirements of nucleoside analogs.

Stereochemical Control in Fluorination Reactions

The incorporation of fluorine at the 2'-position requires precise stereochemical control to achieve the desired biological activity [26]. The high electronegativity and small size of fluorine create unique stereoelectronic effects that can influence both the reaction mechanism and the stability of the products [14].

One significant challenge is the tendency for elimination reactions to compete with substitution during fluorination [13]. The electronegative fluorine substituent can stabilize carbocation intermediates, leading to E2 elimination rather than the desired SN2 substitution [13]. This problem is particularly pronounced when electronegative substituents are present at the C2' position of adenosines, which favor the C3'-endo conformation and promote elimination [13].

Strategies to overcome elimination include the use of bulky protecting groups to enforce conformations that favor substitution over elimination [13]. Additionally, careful selection of reaction conditions, including temperature, solvent, and base, can help minimize unwanted elimination pathways [13].

Neighboring Group Participation Effects

The presence of neighboring functional groups can significantly influence the stereochemical outcome of fluorination reactions [13]. In nucleoside chemistry, neighboring group participation by the nucleobase or sugar substituents can lead to unexpected stereochemical outcomes [13].

For pyrimidine nucleosides, neighboring group participation by the carbonyl oxygen at the C-2 position of the pyrimidine ring can interfere with SN2 fluorination reactions [27]. This effect has been observed to limit the success of direct SN2-type fluorination reactions on pyrimidine nucleosides [27].

Strategies to overcome neighboring group participation include the use of protecting groups on the nucleobase to prevent interference [27]. For example, protection of the N-3 position with electron-withdrawing groups such as nitro or benzoyl can prevent 2,2'-anhydro compound formation and enable successful SN2 fluorination [27].

Yield Optimization in Transglycosylation Reactions

Enzymatic transglycosylation reactions offer high stereoselectivity but face challenges in yield optimization [28]. The yields of these reactions are governed by thermodynamic equilibria, which depend on the equilibrium constants of phosphorolysis for the donor and acceptor nucleosides [28].

Mathematical modeling has revealed that the ratio of equilibrium constants (K₁/K₂) determines the maximum achievable yield in transglycosylation reactions [28]. High ratios (5-15) promise excellent yields (>90%) with moderate excesses of sugar donor, while low ratios require large excesses of donor to achieve acceptable yields [28].

The concentration of phosphate in the reaction medium has a critical impact on yield, particularly for nucleosides with high equilibrium constants [28]. High phosphate concentrations can lead to significant yield losses through phosphorolysis of the product nucleoside [28]. For example, 5-ethynyluridine synthesis experienced a yield drop of more than 30 percentage points when phosphate concentration was increased from 0.2 to 10 equivalents [28].

Thermodynamic Limitations and Solutions

Thermodynamic limitations represent a fundamental challenge in nucleoside synthesis [24]. Many enzymatic reactions are reversible, and the equilibrium position may not favor product formation under standard conditions [24].

Several strategies have been developed to overcome thermodynamic limitations. Direct glycosylation approaches can avoid the formation of high-energy intermediates that limit conventional methods [24]. Additionally, the removal of reaction products through coupling with additional enzymatic reactions can shift equilibria toward product formation [24].

The use of thermostable enzyme variants enables reactions at elevated temperatures, which can improve substrate solubility and reaction rates while potentially favoring product formation [24]. Some reactions can be performed at temperatures up to 90°C with appropriate enzyme variants [24].

Scale-up Considerations

The translation of laboratory-scale synthesis methods to preparative scales presents additional challenges [10]. Factors that work well at small scales may not be directly applicable to larger scales due to heat transfer limitations, mixing considerations, and substrate solubility issues [10].

Successful scale-up of 2'-fluoronucleoside synthesis has been demonstrated for several methods. The diastereoselective fluorination/glycosylation approach developed by Pirnot and coworkers was successfully scaled to 80 grams, producing crystalline products suitable for further processing [10].

The development of robust crystallization and purification protocols is essential for preparative synthesis [29]. The ability to isolate products as crystalline solids facilitates purification and provides a stable form for storage and further processing [29].

Process Integration and Optimization

The integration of multiple synthetic steps into streamlined processes represents an important aspect of yield optimization [24]. Chemoenzymatic approaches that combine the selectivity of enzymatic reactions with the efficiency of chemical transformations offer particular promise [24].

One-pot reactions that combine multiple transformations can reduce material losses associated with isolation and purification of intermediates [24]. However, these approaches require careful optimization to ensure compatibility of all reaction components and conditions [24].

| Synthesis Method | Reported Yield | Key Advantages | Main Limitations |

|---|---|---|---|

| HF fluorination of anhydronucleosides [1] | Good yield | Direct, established method | Safety concerns, limited scope |

| DAST fluorination [2] | Variable (50-80%) | Safer than HF, broader scope | Requires protection strategies |

| NFSI electrophilic fluorination [2] | 100% de | High stereoselectivity | Limited substrate scope |

| PNP transglycosylation [28] | 88-92% | High selectivity, mild conditions | Thermodynamic limitations |

| Engineered aldolase cascade [23] | 60->99% | Scalable, environmentally friendly | Requires enzyme engineering |

The optimization of reaction conditions requires systematic investigation of multiple parameters, including temperature, pH, solvent composition, and reactant concentrations [28]. Mathematical tools and predictive models can facilitate this optimization process by identifying promising conditions for experimental validation [28].

Quality control and analytical methods play a crucial role in process optimization [30]. The development of reliable analytical methods for monitoring reaction progress and product quality is essential for successful scale-up and process control [30].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

2'-deoxy-2-fluoroadenosine